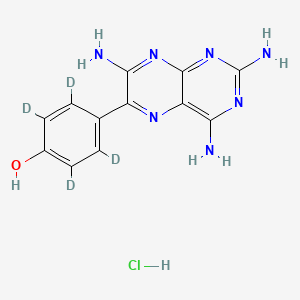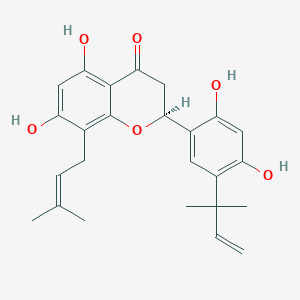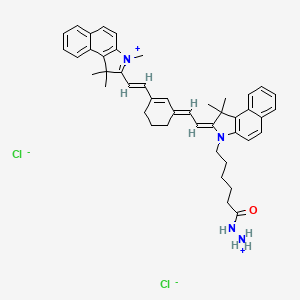
4-Hydroxy Triamterene-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Triamterene-d4 Hydrochloride is a deuterium-labeled derivative of 4-Hydroxy Triamterene. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications. The molecular formula of this compound is C12H7D4N7O.HCl, and it has a molecular weight of 309.75.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Triamterene-d4 Hydrochloride involves the incorporation of deuterium atoms into the 4-Hydroxy Triamterene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Triamterene-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different functional groups.
Scientific Research Applications
4-Hydroxy Triamterene-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy Triamterene-d4 Hydrochloride involves its interaction with specific molecular targets. As a diuretic, it inhibits the reabsorption of sodium ions in the distal renal tubules, promoting the excretion of water and electrolytes. This action helps in the management of conditions like hypertension and edema .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Triamterene: The non-deuterated form of the compound, used for similar research applications.
Triamterene: A potassium-sparing diuretic used in clinical settings.
Hydrochlorothiazide: Often combined with Triamterene for enhanced diuretic effects.
Uniqueness
4-Hydroxy Triamterene-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various scientific fields.
Properties
Molecular Formula |
C12H12ClN7O |
|---|---|
Molecular Weight |
309.75 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride |
InChI |
InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D; |
InChI Key |
PDCMZKSWJKHANM-FOMJDCLLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)










